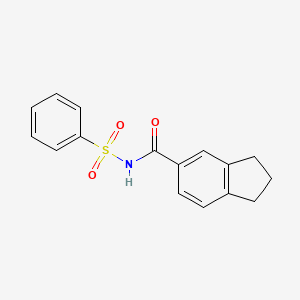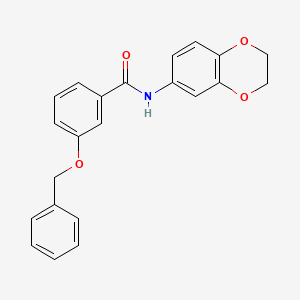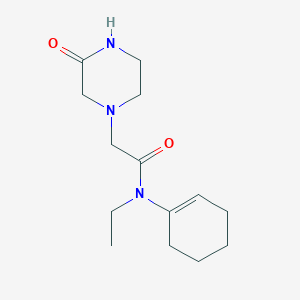
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as BS-181, is a synthetic compound that has been developed as a potential anticancer agent. It belongs to the class of indene carboxamides and has been shown to exhibit potent antitumor activity in various cancer cell lines.
Wirkmechanismus
The mechanism of action of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer progression. By inhibiting BRD4, N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide can prevent the expression of genes that are involved in cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer. Additionally, N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in various cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to the development of more effective anticancer agents. Another area of interest is the investigation of the potential use of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide in combination with other anticancer agents, which could lead to synergistic effects and improved efficacy. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide in vivo, which could inform its potential use in clinical trials.
Synthesemethoden
The synthesis of N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, colon, lung, and prostate cancer. Studies have also demonstrated that N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Eigenschaften
IUPAC Name |
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-16(14-10-9-12-5-4-6-13(12)11-14)17-21(19,20)15-7-2-1-3-8-15/h1-3,7-11H,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAWUQHHPGLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-[4-(4-fluorophenyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7635568.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)

![1-[(2-acetamido-1,3-thiazol-4-yl)methyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7635639.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B7635640.png)
![N-[2-(3,4-difluorophenyl)oxolan-3-yl]-2-methyloxolan-3-amine](/img/structure/B7635641.png)